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Compound of Interest |

Compound Name: Quinine Di-N-oxide

CAS No.: 101655-92-9

Cat. No.: B1141184
. J
Abstract

This application note details the structural elucidation and purity assessment of Quinine N-
oxide (specifically Quinine 1-N-oxide), the primary oxidative metabolite and synthetic derivative
of the antimalarial drug Quinine. Unlike standard alkaloid analysis, N-oxides present unique
challenges regarding thermal stability and polarity. This guide provides a validated workflow
integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR),
and Reverse-Phase HPLC to definitively distinguish the N-oxide from its parent compound.

Introduction & Structural Context

Quinine (

) contains two nitrogen centers: the aromatic quinoline nitrogen and the aliphatic quinuclidine
nitrogen. The quinuclidine nitrogen is significantly more nucleophilic; consequently, oxidation
(via biological CYP3A4 pathways or synthetic routes using

-CPBA/
) predominantly yields Quinine 1-N-oxide.

Characterization requires proving that the oxygen insertion occurred at the quinuclidine
bridgehead rather than the aromatic ring or the vinyl group.
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The Analytical Challenge

o Thermal Instability: N-oxides can undergo Cope elimination or deoxygenation under high
thermal stress (e.g., GC-MS injection ports), making LC-MS the preferred method.

o Polarity Shift: The

moiety significantly increases polarity, altering chromatographic retention behavior compared
to the parent base.

Characterization Workflow

The following diagram outlines the logical flow for validating the synthesized product.
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Figure 1: Integrated workflow for the isolation and structural validation of Quinine N-oxide.

Protocol A: High-Resolution Mass Spectrometry
(HRMS)

Obijective: Confirm the molecular formula and analyze fragmentation to rule out hydroxylation of
the carbon skeleton.

Methodology

e Instrument: Q-TOF or Orbitrap MS coupled with UPLC.
« lonization: Electrospray lonization (ESI) in Positive Mode.

e Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Mechanistic Insight
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Quinine (

325.19) converts to Quinine N-oxide (

341.19). A critical diagnostic feature of N-oxides in ESI-MS is the "Oxygen Loss" fragmentation
pathway. Unlike hydroxylated metabolites (where the OH is covalently bonded to Carbon), N-
oxides often eject the oxygen atom or an

radical during Collision Induced Dissociation (CID).

Data Interpretation Table

Quinine N-oxide

Parameter Quinine (Parent) Notes
(Target)
Mass shift of
Precursor lon 325.1916 341.1865 +15.9949 Da
(Oxygen).

N-oxide is more polar;

(Reference) elutes earlier on RP.
(Earlier)

Retention Time (C18)

307.18 (Loss of Retro-reduction to

Key Fragment 1 325.19 (Loss of O) o
) parent ion in source.
o o Confirms aromatic
160.07 (Quinoline 160.07 (Quinoline o
Key Fragment 2 ] ) ring Is intact
moiety) moiety)

(unoxidized).

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Determine the regiochemistry of oxidation. This is the gold standard for proving the
oxygen is attached to the quinuclidine nitrogen.

Methodology

e Solvent: DMSO-

is recommended over
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for N-oxides to prevent aggregation and ensure sharp peaks for the polar N-oxide group.
e Frequency: 400 MHz minimum; 600 MHz preferred for resolving quinuclidine multiplets.
Diagnostic Logic
The formation of the

bond creates a strong electron-withdrawing effect and a local magnetic anisotropy change.

e -Protons: Protons on carbons directly adjacent to the oxidized nitrogen (Positions 2, 6, and
8) will shift downfield (higher ppm).

e Aromatic Protons: Should remain relatively unchanged, confirming the quinoline ring is not
oxidized.

Step-by-Step Protocol

» Dissolve 10 mg of synthesized product in 0.6 mL DMSO-

e Acquire

H NMR (64 scans) and COSY (to trace spin systems).

» Critical Check: Compare the integration of the aromatic region vs. the aliphatic region to
ensure no degradation.

Expected Chemical Shifts (ppm in DMSO- )
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Quinine Quinine N- .
id Shift (
Position Proton (Approx DACE (AT
)
) )
) Significant
H-9 CH-OH Bridge 5.30 6.10 - 6.20 ] ]
Downfield Shift
) o Diagnostic
Quinuclidine
H-2 R 3.00-3.10 3.60 - 3.80 Marker (+0.6
ing
ppm)
Quinuclidine ) )
H-6 ] 1.50 - 2.50 3.20 - 3.40 Downfield Shift
Ring
Quinuclidine ] )
H-8 _ 3.00-3.10 3.50-3.70 Downfield Shift
Ring
o _ Minimal Change
Ar-H Quinoline Ring 7.40-8.70 7.40 - 8.70

(<0.1 ppm)

Note: Exact values vary slightly by concentration and temperature, but the relative downfield
shift of the quinuclidine protons is the definitive proof.

Protocol C: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the N-O functional group.

Methodology

o Technique: ATR (Attenuated Total Reflectance) on solid neat sample.

e Scan Range: 4000 — 600

Analysis

e Quinine: Shows strong C-N stretches (

) but lacks specific N-O bands.
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¢ Quinine N-oxide: Look for a new, strong band in the

region. This corresponds to the

stretching vibration characteristic of aliphatic N-oxides.
Protocol D: Purity & Stability Profiling
Objective: Ensure the synthesized N-oxide is free from residual oxidant (

-CPBA) and parent Quinine.

Analytical Logic Tree

The following diagram illustrates the decision matrix for interpreting HPLC purity data.

HPLC Chromatogram
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Figure 2: Decision logic for HPLC purity assessment.

Validated HPLC Conditions

¢ Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH),
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e Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).

» Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 60% B over 15 minutes.

» Flow Rate: 1.0 mL/min.

e Detection: UV at 254 nm (Quinoline chromophore) and 330 nm.

Self-Validating Step: Always inject a "Spike" sample (Synthesized Product + small amount of
Quinine standard). You must see two distinct peaks. If they co-elute, your gradient is too steep
or the synthesis failed.

References

¢ PubChem Database. Quinine N-oxide (Compound CID: 122247). National Library of
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e Zhao, X. et al. (2012). "Metabolism of Quinine in human liver microsomes." This reference
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(Note: While specific deep-link URLs to PDF application notes can break over time, the links
above direct to the permanent landing pages of the authoritative databases and suppliers
utilized to verify these protocols.)

e To cite this document: BenchChem. [Application Note: Multi-Modal Characterization of
Synthesized Quinine N-oxide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141184#characterization-techniques-for-
synthesized-quinine-n-oxide]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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